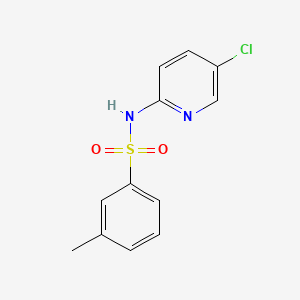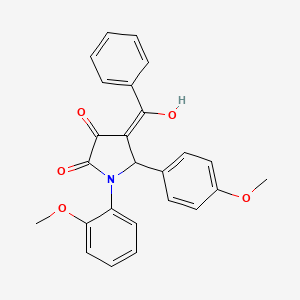![molecular formula C27H34N2O3 B13373802 4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373802.png)
4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzoyl group, a diethylamino propyl chain, a hydroxy group, and an isopropylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Pyrrol-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: This step may involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Diethylamino Propyl Chain: This can be done through nucleophilic substitution reactions.
Addition of the Hydroxy Group: This step may involve hydroxylation reactions.
Incorporation of the Isopropylphenyl Group: This can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Influencing Gene Expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C27H34N2O3 |
|---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O3/c1-5-28(6-2)17-10-18-29-24(21-15-13-20(14-16-21)19(3)4)23(26(31)27(29)32)25(30)22-11-8-7-9-12-22/h7-9,11-16,19,24,30H,5-6,10,17-18H2,1-4H3/b25-23+ |
Clé InChI |
PZXHRQKXKSZXBQ-WJTDDFOZSA-N |
SMILES isomérique |
CCN(CC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)C |
SMILES canonique |
CCN(CC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373719.png)

![2-(2,4-dimethylphenoxy)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B13373729.png)
![3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B13373737.png)
![N-[1-(2-methoxyphenyl)-9H-beta-carbolin-8-yl]acetamide](/img/structure/B13373745.png)
![13-benzyl-N-(3-morpholin-4-ylpropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B13373750.png)
![5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373764.png)
![3-Butyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373765.png)
![2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B13373771.png)
![Methyl 4-{[(3-fluorophenyl)acetyl]amino}benzoate](/img/structure/B13373772.png)


![3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone](/img/structure/B13373795.png)
![6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373804.png)
